Diethyl S-n-propyl phosphorothiolate

Übersicht

Beschreibung

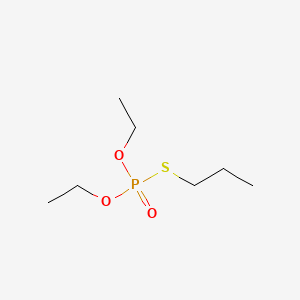

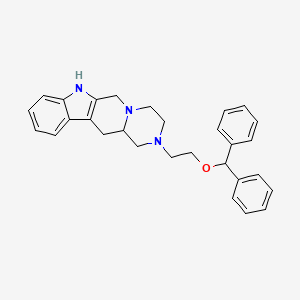

Diethyl S-n-propyl phosphorothiolate is a chemical compound with the molecular formula C7H17O3PS . It is also known by other names such as PHORATE-OXON, 1-diethoxyphosphorylsulfanylpropane, and Ethyl propyl phosphorothioate .

Synthesis Analysis

The synthesis of phosphorothiolates like Diethyl S-n-propyl phosphorothiolate can be achieved through the direct and rapid conversion of primary and secondary alcohols . This process uses a coupling agent, the iminium salt prepared from N,N-dimethylthioformamide and Meerwein’s salt .Molecular Structure Analysis

The molecular structure of Diethyl S-n-propyl phosphorothiolate is represented by the InChI string: InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 . The Canonical SMILES representation is: CCCSP(=O)(OCC)OCC .Chemical Reactions Analysis

Phosphorothiolates like Diethyl S-n-propyl phosphorothiolate react with pyridine nucleophiles via a concerted S(N)2(P) mechanism .Physical And Chemical Properties Analysis

Diethyl S-n-propyl phosphorothiolate has a molecular weight of 212.25 g/mol . It has a computed XLogP3 value of 1.9, indicating its lipophilicity . It has no hydrogen bond donors, four hydrogen bond acceptors, and seven rotatable bonds .Wissenschaftliche Forschungsanwendungen

Bioactivation and Toxicological Properties

Diethyl S-n-propyl phosphorothiolate, similar to other phosphorothiolates, undergoes oxidative bioactivation, which enhances its potency as an acetylcholinesterase (AChE) inhibitor. This process is critical in determining the toxicological properties of certain phosphorothiolates, including those with S-propyl substituents. Studies have shown that this bioactivation leads to more potent inhibition of AChE, a key enzyme in the nervous system, and contributes to the overall toxicological effects of these compounds (Wing, Glickman, & Casida, 1984).

Insecticidal Activation in Insects

Specific studies on insecticidal activity have demonstrated that certain O-ethyl S-n-propyl phosphorothiolates are oxidatively activated in insects, leading to effective control. This activation involves the inhibition of AChE in the insect's central nervous system, which is crucial for the insecticidal properties of these compounds. Such findings are pivotal in understanding the mode of action and potential applications of these phosphorothiolates in pest control (Kono, Sato, & Okada, 1983).

Metabolism and Degradation in Plants

Research has also explored the behavior of similar phosphorothiolates in plants. For instance, diethyl-5-(a-ethylthioethyl) phosphorothiolate (demeton-S) shows a complex pattern of absorption, breakdown, and systemic behavior in plants. Such studies provide insight into how these compounds interact with plant physiology and their potential applications in agriculture, particularly in pest management (Thomas, Bennett, & Lloyd‐Jones, 1955).

Role in Insecticidal Action

The role of cholinesterase inhibition, a common feature of organophosphorus insecticides, is a critical aspect of the insecticidal action of diethyl S-n-propyl phosphorothiolate and its analogs. Studies focusing on the interaction of these compounds with enzymes like cholinesterase provide foundational knowledge for developing effective insecticides and understanding their mechanisms (Hopf & Taylor, 1958).

Eigenschaften

IUPAC Name |

1-diethoxyphosphorylsulfanylpropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17O3PS/c1-4-7-12-11(8,9-5-2)10-6-3/h4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPRUJVAQCWMXQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50174028 | |

| Record name | Diethyl S-n-propyl phosphorothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl S-n-propyl phosphorothiolate | |

CAS RN |

20195-06-6 | |

| Record name | Phosphorothioic acid, O,O-diethyl S-propyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20195-06-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl S-n-propyl phosphorothiolate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020195066 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diethyl S-n-propyl phosphorothiolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50174028 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The title of the research paper mentions an "active impurity" affecting the study of Diethyl S-n-propyl phosphorothiolate's anticholinesterase ability. What is the significance of this finding?

A1: The presence of an active impurity in a chemical compound intended for research purposes poses a significant challenge. [] This is particularly crucial when investigating biological activity, such as the anticholinesterase ability of Diethyl S-n-propyl phosphorothiolate in this case. [] The impurity, possessing its own biological activity, can interfere with the accurate assessment of the compound's true potency and mechanism of action. [] This interference can lead to erroneous conclusions about the compound's efficacy and safety profile. [] Therefore, identifying and eliminating or characterizing such impurities is paramount for obtaining reliable and meaningful research outcomes. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2,5-diethoxy-4-[[2-(3-methoxyphenyl)-1-oxoethyl]amino]phenyl]-2-furancarboxamide](/img/structure/B1209908.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-(6-ethyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B1209909.png)

![N-[2-(tert-butylamino)-2-oxo-1-pyridin-4-ylethyl]-N-cyclopropyl-4-thiadiazolecarboxamide](/img/structure/B1209910.png)

![N-[4-[oxo-(2-pyridinylamino)methyl]phenyl]-2-furancarboxamide](/img/structure/B1209912.png)

![N-(3-methylbutyl)-1-[(5-methyl-2-furanyl)methyl]-4-piperidinecarboxamide](/img/structure/B1209914.png)

![1-(4-Cyanophenyl)-3-[1-[(4-methoxyphenyl)methyl]-2-oxo-3-pyridinyl]urea](/img/structure/B1209915.png)

![[3-[3,4-Dihydroxy-6-methyl-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5-hydroxy-10-[3-hydroxy-6-(hydroxymethyl)-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1209922.png)

![Benzo[d]isoxazol-3-ol](/img/structure/B1209928.png)